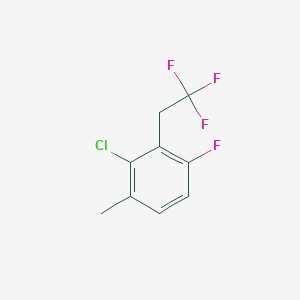

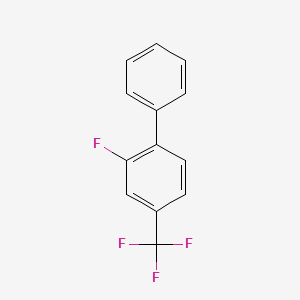

2-Fluoro-4-(trifluoromethyl)-1,1'-biphenyl

Übersicht

Beschreibung

“2-Fluoro-4-(trifluoromethyl)pyridine” is a reactant used in the preparation of aminopyridines through amination reactions . It also serves as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Synthesis Analysis

The synthesis of “2-Fluoro-4-(trifluoromethyl)benzaldehyde” involves the use of meta-chlorobenzotrifluoride as a raw material . After selective deprotonation with 2,2,6,6 tetramethyl piperidine magnesium chlorides or 2,2,6,6 tetramethyl piperidine lithium, carbon dioxide is passed through to generate 2 chlorine 4 (Trifluoromethyl)benzoic acid . This is then subjected to potassium fluoride nucleophilic displacement of fluorine to obtain 2 fluorine 4 (Trifluoromethyl)benzoic acid .Molecular Structure Analysis

The molecular properties of “2-Fluoro-4-(trifluoromethyl)benzoic acid” have been studied using molecular orbital and empirical methods . The molecular weight is 208.11 g/mol .Chemical Reactions Analysis

“2-Fluoro-4-(trifluoromethyl)pyridine” acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-4-(trifluoromethyl)pyridine” include a refractive index of 1.400 and a density of 1.355 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Photoredox Systems for Catalytic Fluoromethylation

Trifluoromethyl groups, including those derived from 2-fluoro-4-(trifluoromethyl)-1,1'-biphenyl, are essential in pharmaceuticals and agrochemicals. Photoredox catalysis, a technique utilizing visible-light-induced single-electron-transfer processes, has emerged as a significant method for radical reactions involving fluoromethylation. This approach is particularly valuable for carbon-carbon multiple bonds, offering high functional group compatibility and regioselectivity. Future prospects include difunctionalization of alkynes and difluoromethylation of alkenes (Koike & Akita, 2016).

Synthesis and Characterization of Novel Poly(arylene ether)s

This compound derivatives have been utilized in synthesizing novel poly(arylene ether)s with high thermal stability and glass transition temperatures. These materials exhibit excellent solubility in a range of organic solvents and are promising for applications requiring high-performance, thermally stable polymers (Salunke, Ghosh, & Banerjee, 2007).

Study on Rotational Energy Barrier of Atropisomeric Biphenyls

Research on derivatives of this compound, such as 2,2′-substituted biphenyls, has provided insights into the rotational energy barriers of atropisomeric biphenyls. This research helps understand the effect of various substituents on the stability and behavior of these compounds, which is crucial for their applications in materials science and chemistry (Wolf, König, & Roussel, 1995).

Development of High Glass-Transition Temperature Polymers

Further applications in polymer science include the development of poly(arylene ether)s with high glass-transition temperatures and excellent thermal stability, using this compound derivatives. These polymers show potential for applications in areas requiring materials that can withstand high temperatures without losing their mechanical integrity (Huang et al., 2007).

Reactivity and Characterization Studies

Research has also focused on understanding the reactivity of this compound compounds, such as phenylacetonitrile derivatives. Isolating and characterizing unexpected reaction products enhances our understanding of the chemical behavior of these compounds, which is vital for their safe and effective use in various applications (Stazi et al., 2010).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known to act as a reactant in the preparation of aminopyridines through amination reactions .

Mode of Action

The compound interacts with its targets through chemical reactions. It is used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Biochemical Pathways

Its role in the preparation of aminopyridines and tetramethylbiphenyls suggests it may influence pathways involving these compounds .

Result of Action

Its role in the synthesis of aminopyridines and tetramethylbiphenyls suggests it may contribute to the properties and functions of these compounds .

Eigenschaften

IUPAC Name |

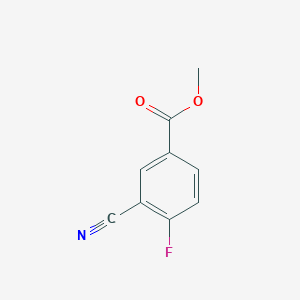

2-fluoro-1-phenyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4/c14-12-8-10(13(15,16)17)6-7-11(12)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRBTOXCUXWGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673495 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214369-54-6 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1388492.png)